molecular formula C14H16ClNO4S B2580865 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide CAS No. 879049-19-1

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide

Cat. No.: B2580865
CAS No.: 879049-19-1
M. Wt: 329.8
InChI Key: CKPBIQSTMOUXNL-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide is a synthetic sulfonamide derivative intended for research and experimental applications exclusively. This compound is not for diagnostic or therapeutic use. Sulfonamide compounds with furan and alkoxy substituents are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated as modulators of sodium channels, which are critical targets for pain research and neurological studies . Furthermore, related chlorophenyl-furfuryl-based heterocycles demonstrate potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), an enzyme involved in the inflammatory cascade . The molecular architecture of this compound, featuring a chlorophenyl group, a propoxy chain, and a furan-2-ylmethyl moiety, is characteristic of scaffolds used in the search for novel bioactive molecules. Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis or as a candidate for high-throughput screening in drug discovery programs aimed at ion channel or inflammatory pathway targets.

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h3-6,8-9,16H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPBIQSTMOUXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions to form the intermediate 4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide. This intermediate is then reacted with 3-propoxybenzene in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The furan ring and chloro group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (CAS: 566165-25-1)

Structural Features :

  • Molecular Formula: C₁₉H₁₇ClN₂O₅S
  • Substituents: Benzamide group at position 4, hydroxy and methyl groups on the phenyl ring.
    Key Differences :
  • The benzamide moiety replaces the propoxy group in the target compound, introducing additional hydrogen-bonding capacity via the amide and hydroxyl groups.
  • Increased molecular weight (448.87 g/mol vs. ~370 g/mol estimated for the target compound) may affect pharmacokinetics, such as solubility or membrane permeability .

4-Chloranyl-N-ethyl-3-[(2-phenethylimino-1,3-thiazolidin-3-yl)carbonyl]-N-phenyl-benzenesulfonamide

Structural Features :

  • Thiazolidine ring conjugated with a phenethylimino group and sulfonamide. Key Differences:
  • The N-ethyl and N-phenyl substituents may reduce polarity, increasing lipophilicity and altering target binding compared to the furan-2-ylmethyl group in the target compound .

Indapamide (3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl))

Structural Features :

  • Clinically used sulfonamide diuretic with an indole-derived substituent.
    Key Differences :
  • The indole moiety provides rigid aromaticity and hydrogen-bonding sites, contrasting with the flexible propoxy group in the target compound.
  • Indapamide’s aminosulfonyl group enhances water solubility, whereas the furan-2-ylmethyl group in the target compound may prioritize hydrophobic interactions .

4-Chloro-N-[2-[4-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-ethyl]-3-nitro-benzenesulfonamide

Structural Features :

  • Thieno-pyridine fused ring system with dual chloro and nitro substituents. Key Differences:
  • The thieno-pyridine system introduces a bicyclic heteroaromatic core, likely influencing electronic properties (e.g., electron-withdrawing effects) and π-π stacking interactions.
  • The nitro group at position 3 may confer redox activity absent in the target compound’s propoxy group .

Research Implications

  • Bioactivity Potential: The furan-2-ylmethyl group in the target compound may confer selectivity toward enzymes or receptors that interact with heterocyclic motifs, such as kinase inhibitors or antimicrobial targets.
  • Synthetic Challenges : The propoxy group’s flexibility could complicate crystallinity, necessitating formulation optimization compared to rigid analogs like indapamide .
  • Data Gaps: No direct pharmacological studies on the target compound were identified in the evidence. Further research is needed to explore its biological activity and physicochemical properties.

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